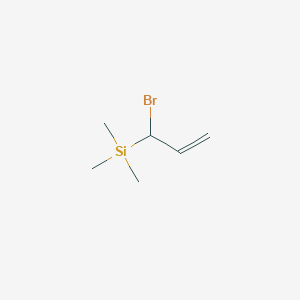

Silane, (1-bromo-2-propenyl)trimethyl-

Description

Evolution of Organosilane Chemistry in Synthetic Methodologies

The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts first synthesized tetraethylsilane. nih.gov However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field. nih.gov Initially, research focused on the synthesis and properties of simple organosilicon compounds, leading to the discovery of polymers like silicones. nih.govresearchgate.net

By the latter half of the 20th century, the focus expanded significantly to the application of organosilanes in synthetic organic chemistry. chemsrc.com Organosilanes emerged as versatile and powerful intermediates. Their stability, low toxicity, and unique reactivity made them valuable alternatives to other organometallic reagents. researchgate.net Key transformations that highlight the evolution of organosilane chemistry include:

Hydrosilylation: This process, the addition of a Si-H bond across a double or triple bond, became a fundamental method for producing a wide array of functionalized organosilanes. semanticscholar.org

Cross-Coupling Reactions: Organosilanes are crucial partners in various cross-coupling reactions, such as the Hiyama coupling, enabling the formation of carbon-carbon bonds. researchgate.net

Reductions: Reagents like polymethylhydrosiloxane (B1170920) (PMHS) have been developed as mild, inexpensive, and non-toxic reducing agents, offering an environmentally superior alternative to traditional reagents like organotin hydrides. organic-chemistry.org

Nucleophilic Allylation: The discovery and development of the Hosomi-Sakurai reaction, where an allylsilane reacts with an electrophile (often a carbonyl compound) activated by a Lewis acid, demonstrated the utility of allylsilanes as stable carbon nucleophiles. researchgate.netscispace.com This reaction is noted for its high regioselectivity, with the electrophile attacking the terminal carbon of the allyl group. scispace.com

This evolution has cemented organosilanes as essential building blocks in the synthesis of complex molecules, from pharmaceuticals to advanced materials. chemsrc.com

Pioneering Research and Early Discoveries Pertaining to Halogenated Propenylsilanes

The specific subgroup of halogenated propenylsilanes, to which (1-bromo-2-propenyl)trimethylsilane belongs, combines the reactivity of an allylic halide with the unique properties of an allylsilane. Pioneering work in this area built upon the foundational understanding of allylsilane reactivity.

Researchers recognized early on that the double bond in allylsilanes is highly nucleophilic, a consequence of σ-π conjugation between the carbon-silicon bond and the π-system of the double bond. scispace.com This electronic property makes allylsilanes susceptible to attack by electrophiles. Consequently, the introduction of halogens, which are electrophilic species, required careful consideration to avoid undesired side reactions, most notably desilylation. nih.gov

Early synthetic methods for creating allylsilanes often involved the reaction of an allyl Grignard reagent with a chlorosilane. The halogenation of these pre-formed allylsilanes could then be approached using standard electrophilic halogenating agents. However, controlling the reaction to achieve cohalogenation (addition of the halogen across the double bond) without cleaving the carbon-silicon bond was a significant challenge. nih.gov For example, the reaction of allylsilanes with iodonium (B1229267) sources often leads to iododesilylation, where the silyl (B83357) group is replaced by iodine. nih.gov

The development of α-haloallylsilanes, such as (1-bromo-2-propenyl)trimethylsilane, provided reagents with a distinct reactivity profile. The presence of the halogen on the same carbon as the silicon atom (the α-position) creates a molecule with two reactive centers. This structure allows for its use as a precursor to other valuable synthetic intermediates, such as α-silyl allylic anions or radicals, expanding the synthetic utility beyond that of a simple allylsilane.

Contemporary Significance and Scope of Academic Inquiry into Silane (B1218182), (1-bromo-2-propenyl)trimethyl-

(1-Bromo-2-propenyl)trimethylsilane, also known as α-bromoallyltrimethylsilane, is a specialized reagent whose contemporary significance lies in its potential as a bifunctional building block in organic synthesis. While not as broadly utilized as simpler allylsilanes, its unique structure offers specific synthetic advantages.

The primary academic interest in this compound stems from the combination of two key functional groups:

An allylsilane moiety , which can act as a nucleophile in reactions like the Hosomi-Sakurai allylation.

An α-bromo group , which can participate in reactions typical of alkyl halides, such as nucleophilic substitution, formation of organometallic reagents (e.g., Grignard or organolithium reagents), or radical reactions.

This duality allows for sequential and controlled functionalization. For instance, the bromine atom can be displaced by a nucleophile or used in a cross-coupling reaction, leaving the allylsilane portion intact for a subsequent electrophilic addition reaction. Conversely, the allylsilane can be reacted first, followed by a transformation involving the bromo group.

A known synthetic route to (1-bromo-2-propenyl)trimethylsilane involves the reaction of chlorotrimethylsilane (B32843) with vinyl bromide. chemsrc.com Although detailed studies focusing solely on this compound are not widespread, its structure makes it a potentially valuable intermediate for synthesizing complex, highly functionalized molecules where precise control over the introduction of different substituents is required. Its role is primarily that of a niche synthetic tool for constructing specific molecular architectures that may be difficult to access through other means.

Data Table for Silane, (1-bromo-2-propenyl)trimethyl-

| Property | Value |

| Chemical Name | Silane, (1-bromo-2-propenyl)trimethyl- |

| Synonyms | (1-bromoallyl)trimethylsilane, α-Bromoallyltrimethylsilane |

| CAS Number | 94397-40-7 |

| Molecular Formula | C₆H₁₃BrSi |

| Molecular Weight | 193.16 g/mol |

| Exact Mass | 191.99699 u |

| Canonical SMILES | CSi(C)C(C=C)Br |

| LogP | 3.23320 |

| Heavy Atom Count | 8 |

| Rotatable Bond Count | 2 |

Data sourced from LookChem. lookchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

94397-40-7 |

|---|---|

Molecular Formula |

C6H13BrSi |

Molecular Weight |

193.16 g/mol |

IUPAC Name |

1-bromoprop-2-enyl(trimethyl)silane |

InChI |

InChI=1S/C6H13BrSi/c1-5-6(7)8(2,3)4/h5-6H,1H2,2-4H3 |

InChI Key |

CNCUFOZUVQDEDC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(C=C)Br |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis and Derivatization of Silane, 1 Bromo 2 Propenyl Trimethyl

Strategic Approaches to the Synthesis of (1-Bromo-2-propenyl)trimethylsilane Precursors

The synthesis of the target compound relies on the availability of appropriately functionalized precursors, namely alkenylsilanes that can be selectively brominated or brominated alkenes that can be selectively silylated.

Regioselective and Stereoselective Bromination Techniques of Alkenylsilanes

The introduction of a bromine atom at the allylic position of an alkenylsilane is a key step in one major synthetic approach to (1-bromo-2-propenyl)trimethylsilane. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS), is a premier method for the regioselective bromination of allylic positions. This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride (CCl₄).

The mechanism involves the abstraction of an allylic hydrogen by a bromine radical to form a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂, generated in low concentrations from the reaction of HBr with NBS, to yield the allylic bromide and a new bromine radical, propagating the chain. The low concentration of Br₂ is crucial as it minimizes competitive electrophilic addition to the double bond. When multiple allylic positions are present, the reaction shows regioselectivity, favoring the formation of the thermodynamically more stable radical intermediate.

For an alkenylsilane like allyltrimethylsilane, the target for bromination is the C-1 position, which is adjacent to both the double bond and the silyl (B83357) group. The reaction conditions must be carefully controlled to favor substitution over addition.

Table 1: Key Aspects of Wohl-Ziegler Allylic Bromination

| Feature | Description |

|---|---|

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Non-polar, typically CCl₄ |

| Initiator | Radical initiator (e.g., AIBN, benzoyl peroxide) or UV light |

| Mechanism | Free-radical chain reaction |

| Selectivity | Regioselective for the allylic position, favoring the most stable radical intermediate |

| Advantage | Minimizes electrophilic addition of Br₂ to the alkene |

Silylation Methodologies for Brominated Alkene Substrates

An alternative synthetic strategy involves the introduction of a trimethylsilyl (B98337) group onto a brominated propene skeleton, such as 1,3-dibromopropene. This transformation is typically achieved through organometallic intermediates.

A common and effective non-catalytic method is the formation of a Grignard reagent. By reacting the brominated alkene with magnesium metal in an ethereal solvent like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), an organomagnesium halide is formed. This nucleophilic species can then react with an electrophilic silicon source, most commonly chlorotrimethylsilane (B32843) (TMSCl), to form the desired carbon-silicon bond. The in situ formation of the Grignard reagent in the presence of the silane (B1218182) is a preferred technique when the Grignard reagent itself has poor stability.

Another approach involves metal-halogen exchange using organolithium reagents. Reacting a brominated alkene with a strong base like tert-butyllithium (B1211817) at low temperatures results in the formation of a highly reactive vinyllithium (B1195746) or allyllithium species. This intermediate is subsequently quenched with chlorotrimethylsilane to afford the corresponding vinyl or allyl silane.

Optimized Synthetic Routes for Silane, (1-bromo-2-propenyl)trimethyl-

The direct synthesis of Silane, (1-bromo-2-propenyl)trimethyl- can be approached through various catalytic and non-catalytic methods, with a focus on maximizing yield and purity.

Catalytic and Non-Catalytic Preparative Methods

Non-Catalytic Methods: A straightforward non-catalytic route involves the deprotonation of a suitable precursor followed by electrophilic capture. For instance, the metallation of 3-bromopropene with a strong base like lithium diisopropylamide (LDA) can generate a nucleophilic carbanion, which can then be reacted with chlorotrimethylsilane. Careful control of regioselectivity is paramount in such reactions to ensure the silyl group is introduced at the correct position. Alternatively, the formation of an organometallic reagent from 1,3-dibromopropene, followed by quenching with TMSCl, represents another viable non-catalytic pathway.

Catalytic Methods: Palladium-catalyzed cross-coupling reactions offer powerful and versatile strategies for C-C and C-Si bond formation. While not a direct route to the title compound, principles from reactions like the Heck reaction can be adapted. The Heck reaction typically couples an unsaturated halide with an alkene. A related silyl-Heck reaction could potentially be designed to couple a brominated alkene with a silylating agent in the presence of a palladium catalyst. Such catalytic systems often offer high selectivity and functional group tolerance, operating under milder conditions than many stoichiometric methods.

Yield Optimization and Purity Enhancement Strategies in Preparative Chemistry

Optimizing the synthesis of (1-bromo-2-propenyl)trimethylsilane involves the systematic variation of key reaction parameters to maximize product yield and minimize the formation of byproducts.

Key Optimization Parameters:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For organometallic reactions, ethereal solvents are common, while radical brominations require non-polar media.

Temperature: Many organometallic reactions require low temperatures to prevent side reactions and decomposition, whereas radical and catalytic reactions may require heating to proceed at a reasonable rate.

Reagent Stoichiometry: The molar ratio of reactants is critical. For instance, in silylation reactions, a slight excess of the silylating agent may be used to ensure complete conversion of the organometallic intermediate.

Base/Catalyst: In catalytic reactions, screening different ligands, metal precursors, and bases is essential to find the most active and selective system.

Purity enhancement is achieved through standard laboratory techniques. After the reaction is complete, the workup procedure typically involves quenching the reaction, followed by extraction to separate the organic product from aqueous and inorganic materials. The final purification of the crude product is often accomplished by vacuum distillation to separate the desired compound from unreacted starting materials and high-boiling impurities, or by column chromatography for less volatile compounds.

Exploration of Derivatization Pathways for Silane, (1-bromo-2-propenyl)trimethyl-

The dual functionality of (1-bromo-2-propenyl)trimethylsilane makes it a versatile substrate for a variety of chemical transformations, allowing for the selective modification of either the allylic bromide or the vinylsilane moiety.

Reactions at the Allylic Bromide Center: The carbon-bromine bond is polarized, rendering the C-1 carbon electrophilic and susceptible to attack by nucleophiles. This allows for a range of nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism. This pathway involves the backside attack of a nucleophile, displacing the bromide leaving group. A wide array of nucleophiles can be employed, leading to diverse derivatives.

Table 2: Examples of Nucleophilic Substitution Derivatization

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Allylic Alcohol |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Allylic Nitrile |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | Allyl Ether |

| Organocuprate (R₂CuLi) | Lithium Dimethylcuprate | Alkylated Alkene |

Reactions at the Vinylsilane Moiety: The vinylsilane group can participate in several important synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The Hiyama coupling, for example, involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride (B91410) activator. This enables the formation of new carbon-carbon bonds at the vinyl position. Furthermore, the Heck reaction provides a pathway to couple the vinylsilane (acting as the alkene component) with an aryl or vinyl halide, leading to substituted styrenes or dienes, respectively. The regioselectivity of such additions is a key consideration in planning synthetic routes.

Chemical Transformations at the Bromine Atom

The carbon-bromine bond in Silane, (1-bromo-2-propenyl)trimethyl- is the most labile site for nucleophilic attack and organometallic transformations. These reactions are fundamental to constructing new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions:

The electrophilic carbon atom attached to the bromine is susceptible to attack by a variety of nucleophiles. echemi.com This substitution can proceed through either an S_N1 or S_N2 mechanism, largely dependent on the reaction conditions and the nature of the nucleophile. For primary halides like (1-bromo-2-propenyl)trimethylsilane, the S_N2 pathway is generally favored, involving a backside attack by the nucleophile and inversion of configuration if the carbon were chiral. chemguide.co.uksavemyexams.com Common nucleophiles employed in these transformations include hydroxides, alkoxides, cyanides, and amines, leading to the corresponding alcohols, ethers, nitriles, and amines.

The general scheme for a nucleophilic substitution reaction can be represented as:

(CH₃)₃SiCH(Br)CH=CH₂ + Nu⁻ → (CH₃)₃SiCH(Nu)CH=CH₂ + Br⁻

Where Nu⁻ represents a generic nucleophile. The efficiency of these reactions is often enhanced by the use of polar aprotic solvents, which solvate the cation but not the nucleophile, thereby increasing its reactivity.

Formation and Reaction of Organometallic Intermediates:

The bromine atom facilitates the formation of highly reactive organometallic intermediates, such as Grignard and organolithium reagents. These intermediates effectively reverse the polarity of the carbon atom, transforming it from an electrophile into a potent nucleophile.

Grignard Reagent Formation: The reaction of (1-bromo-2-propenyl)trimethylsilane with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, (trimethyl(1-(magnesiobromo)-2-propenyl)silane). wikipedia.orgadichemistry.com The formation of Grignard reagents is often initiated by the addition of a small amount of iodine or by using activated magnesium. adichemistry.com This organomagnesium compound is a powerful tool for forming new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. wikipedia.org

| Electrophile | Reagent | Product |

| Formaldehyde | (CH₃)₃SiCH(MgBr)CH=CH₂ | (CH₃)₃SiCH(CH₂OH)CH=CH₂ |

| Acetone | (CH₃)₃SiCH(MgBr)CH=CH₂ | (CH₃)₃SiCH(C(OH)(CH₃)₂)CH=CH₂ |

| Carbon Dioxide | (CH₃)₃SiCH(MgBr)CH=CH₂ | (CH₃)₃SiCH(COOH)CH=CH₂ |

Organolithium Reagent Formation: Treatment of (1-bromo-2-propenyl)trimethylsilane with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures results in halogen-metal exchange to produce the corresponding vinyllithium reagent. These reagents are generally more reactive than their Grignard counterparts and are used in similar synthetic applications.

Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful methods for forming carbon-carbon bonds. While not as common for alkyl halides as for aryl or vinyl halides, under specific catalytic conditions, (1-bromo-2-propenyl)trimethylsilane can participate in these transformations. These reactions typically involve an oxidative addition of the alkyl bromide to a low-valent palladium complex, followed by transmetalation with an organometallic coupling partner and subsequent reductive elimination to afford the coupled product.

Stereoselective and Regioselective Modifications of the Propenyl Moiety

The double bond of the propenyl group in Silane, (1-bromo-2-propenyl)trimethyl- provides another avenue for functionalization. Electrophilic additions and pericyclic reactions are common strategies to modify this moiety with control over stereochemistry and regiochemistry.

Electrophilic Addition Reactions:

The π-electrons of the alkene are nucleophilic and can react with a variety of electrophiles. The regioselectivity of these additions is often governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the more stable carbocation intermediate.

Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond proceeds via a carbocation intermediate. The bromine atom's electron-withdrawing nature can influence the stability of the adjacent carbocation, potentially altering the expected regioselectivity.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), results in the formation of a dihaloalkane. The reaction proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. The use of sterically hindered boranes can enhance the regioselectivity of the hydroboration step.

| Reagent(s) | Product | Regioselectivity | Stereoselectivity |

| HBr | (CH₃)₃SiCH(Br)CH(Br)CH₃ | Markovnikov | N/A |

| Br₂ | (CH₃)₃SiCH(Br)CH(Br)CH₂Br | N/A | anti-addition |

| 1. BH₃-THF; 2. H₂O₂, NaOH | (CH₃)₃SiCH(Br)CH₂CH₂OH | anti-Markovnikov | syn-addition |

Pericyclic Reactions:

Diels-Alder Reaction: The propenyl group can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. The stereochemistry of the dienophile is retained in the product. The presence of the bulky trimethylsilyl group and the bromine atom can influence the facial selectivity of the diene's approach.

Ene Reaction: In the presence of a suitable enophile, the propenyl group can undergo an ene reaction, which involves the formation of a new sigma bond, the migration of a double bond, and the transfer of a hydrogen atom.

Synthetic Manipulation of the Trimethylsilyl Group

The trimethylsilyl (TMS) group, while often considered a protecting group, can also be a site for synthetic transformations.

Protodesilylation:

The silicon-carbon bond can be cleaved under acidic or basic conditions, replacing the TMS group with a hydrogen atom. This reaction is particularly useful for the stereospecific synthesis of vinyl halides. For example, if the starting material is a specific stereoisomer of (1-bromo-2-propenyl)trimethylsilane, protodesilylation can lead to the corresponding stereoisomer of 1-bromo-1-propene.

Fluorodesilylation:

The TMS group can be replaced by a fluorine atom using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF). This reaction is a valuable method for the introduction of fluorine into organic molecules.

Tamao-Fleming Oxidation:

The Tamao-Fleming oxidation is a powerful method for converting a carbon-silicon bond into a carbon-oxygen bond. This two-step process involves the conversion of the trimethylsilyl group to a difunctional silane, followed by oxidation with a peracid. This methodology allows for the stereospecific synthesis of alcohols from organosilanes.

| Reaction | Reagent(s) | Product |

| Protodesilylation | H⁺ or OH⁻ | CH₃CH=CHBr |

| Fluorodesilylation | TBAF | (CH₃)₃SiF + CH₂=CHCH₂Br |

| Tamao-Fleming Oxidation | 1. Lewis Acid; 2. H₂O₂, KF, KHCO₃ | HOCH(Br)CH=CH₂ |

Mechanistic Investigations and Reactivity Profiles of Silane, 1 Bromo 2 Propenyl Trimethyl

Electrophilic Activation and Subsequent Transformations in Vinylsilane Chemistry

Vinylsilanes are known to react with electrophiles in a highly regioselective manner. chemtube3d.com The presence of the silicon atom directs the course of the reaction, primarily through its ability to stabilize carbocationic intermediates.

Carbocationic Intermediates and β-Silicon Effect

The defining feature of electrophilic reactions with vinylsilanes is the formation of a carbocation intermediate stabilized by the β-silicon effect. wikipedia.org When an electrophile attacks the double bond of a vinylsilane, it adds to the carbon atom that is not bonded to the silicon (the α-carbon). This regioselectivity ensures the formation of a carbocation on the carbon atom adjacent to the silicon (the β-carbon). wikipedia.orgnih.gov

This β-carbocation is significantly stabilized through a process of hyperconjugation, where the electrons from the carbon-silicon (C-Si) σ-bond overlap with the empty p-orbital of the carbocation. wikipedia.org The electropositive nature of silicon makes the C-Si bond an excellent σ-donor, rendering this stabilization particularly effective. This phenomenon, known as the β-silicon effect, can lower the energy of the carbocationic transition state and intermediate, thereby accelerating the reaction rate and controlling the regiochemical outcome. nih.gov Research has shown that the stabilizing effect of a β-silyl group on a carbocation is substantial, as detailed in the table below.

| Carbocation System | Relative Stability Enhancement | Reference |

| β-Silyl Carbocation vs. Non-silylated Analogue | ~38 kcal/mol | chemtube3d.com |

This powerful stabilizing effect ensures that the electrophilic attack on Silane (B1218182), (1-bromo-2-propenyl)trimethyl-, will preferentially occur at the terminal carbon of the double bond (C-3), generating a positive charge at C-2, which is beta to the trimethylsilyl (B98337) group at C-1.

Halogen-Directed Electrophilic Addition Reactions

In the case of Silane, (1-bromo-2-propenyl)trimethyl-, the molecule already contains a halogen. Further electrophilic addition, for instance with Br₂, would be governed by the aforementioned β-silicon effect. The incoming electrophile (e.g., Br⁺) would add to the terminal carbon of the propenyl chain. libretexts.org This leads to the formation of the most stable intermediate, the β-silyl-stabilized carbocation. libretexts.org

The reaction proceeds in two steps:

The nucleophilic double bond attacks the electrophile (e.g., Br⁺), which adds to the terminal carbon. This forms a carbocation at the carbon adjacent to the silyl (B83357) group, benefiting from the β-silicon effect.

The resulting carbocation is then attacked by the nucleophile (e.g., Br⁻) to yield the final product. libretexts.org

The regioselectivity of the addition is primarily controlled by the silicon group's ability to stabilize the β-carbocation, a principle analogous to Markovnikov's rule where the electrophile adds to form the most stable carbocation intermediate. orgsyn.org The reaction of vinylsilanes with electrophiles typically proceeds with retention of the double bond geometry. chemtube3d.com

Nucleophilic Substitution and Addition Pathways

The dual functionality of Silane, (1-bromo-2-propenyl)trimethyl- as both a vinylsilane and an allylic bromide opens it up to reactions with nucleophiles. These can proceed via substitution of the bromine atom or, under specific conditions, addition to the alkenyl system.

Organometallic Reagents in Reactions with (1-Bromo-2-propenyl)trimethylsilane (e.g., Grignard Reagents)

As an allylic bromide, the compound is an excellent substrate for nucleophilic substitution reactions. libretexts.org Organometallic reagents, such as Grignard reagents (R-MgX), are potent carbon-based nucleophiles that can readily displace the bromide ion. gelest.com This reaction would typically follow an Sₙ2 mechanism, which is favored for allylic halides due to the stabilization of the transition state through conjugation with the adjacent π-bond. libretexts.org

A key mechanistic consideration in the reaction of allylic halides is the potential for allylic rearrangement, where the nucleophile can attack at either the α-carbon (bearing the leaving group) or the γ-carbon. In the case of Silane, (1-bromo-2-propenyl)trimethyl-, nucleophilic attack at the α-carbon (C-1) would lead to the direct substitution product. Attack at the γ-carbon (C-3) would result in an allylic rearrangement, forming a new product with the silyl group attached to a double bond. The regiochemical outcome of such reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and steric effects.

Directed Nucleophilic Attack on the Alkenyl System

Direct nucleophilic attack on an unactivated carbon-carbon double bond is generally unfavorable due to the electron-rich nature of the π-system. For a nucleophile to add to the alkenyl system of Silane, (1-bromo-2-propenyl)trimethyl-, the double bond would need to be activated to make it electrophilic. libretexts.org

While standard nucleophiles will preferentially react via substitution of the allylic bromide, certain specialized catalytic systems can achieve nucleophilic addition to vinylsilanes. For example, research has demonstrated a platinum-catalyzed nucleophilic addition of vinylsilanes to aldehydes at the β-position. thieme-connect.de This type of reaction, however, represents a novel and specific activation pathway and is not a general mode of reactivity for vinylsilanes with common nucleophiles. thieme-connect.de Without such specific metal-based activation, direct nucleophilic attack on the double bond of this compound is not a predominant pathway.

Radical Reactions and Mechanistic Peculiarities

The presence of a carbon-bromine bond in Silane, (1-bromo-2-propenyl)trimethyl- makes it a potential substrate for radical reactions. The C-Br bond is relatively weak and can undergo homolytic cleavage upon initiation by heat or light, or through reaction with a radical initiator, to form an allylic radical. libretexts.org

Once formed, this silyl-substituted allylic radical can participate in a variety of transformations.

Radical Reduction: In the presence of a hydrogen atom donor like tributyltin hydride (Bu₃SnH), the radical can be quenched to produce allyltrimethylsilane. libretexts.org

Radical Cyclization: If the molecule were part of a larger system containing another unsaturated moiety, intramolecular radical cyclization could occur. Radical cyclizations initiated by bromine atom abstraction are a common strategy for forming cyclic compounds. mdpi.comnih.gov

Intermolecular Addition: The radical can add to other alkenes, propagating a radical chain reaction and leading to the formation of larger molecules. libretexts.org

The mechanistic pathway of these radical reactions would be influenced by the stability of the intermediate radicals and the kinetics of the competing reaction steps.

Initiation and Propagation of Radical Chains with Brominated Organosilanes

The reactivity of brominated organosilanes, such as Silane, (1-bromo-2-propenyl)trimethyl-, in radical reactions is fundamentally governed by the principles of radical chain reactions, which consist of initiation, propagation, and termination steps. chemistrysteps.com

Initiation: The process begins with the generation of radicals, typically through the homolytic cleavage of a weak bond in a radical initiator upon exposure to heat or light. chemistrysteps.comucr.edu For instance, azobisisobutyronitrile (AIBN) is a common thermal initiator, while benzophenone (B1666685) can be used as a photoinitiator. nih.gov The initiator radical then abstracts a hydrogen atom from a silyl hydride, if present, or interacts with another precursor to generate a silyl radical. nih.govresearch-solution.com In the context of brominated organosilanes, the initiation can also be influenced by the C-Br bond, which can undergo homolysis under certain conditions to form a carbon-centered radical and a bromine radical.

Propagation: Once a radical species is formed, a chain reaction ensues. chemistrysteps.com A key propagation step involves the abstraction of the bromine atom from the brominated organosilane by a radical (R•), leading to the formation of an alkyl bromide (R-Br) and a new organosilyl radical. nih.gov

R• + (CH3)3SiCH(Br)CH=CH2 → R-Br + (CH3)3SiCH(•)CH=CH2

Below is a table summarizing common initiators and their typical application in radical reactions involving organosilanes.

| Initiator | Initiation Method | Typical Reaction Temperature |

| Azobisisobutyronitrile (AIBN) | Thermal | 80-100 °C |

| Benzoyl Peroxide | Thermal | 80-100 °C |

| Triethylborane (Et3B)/O2 | Chemical | -78 °C to room temperature |

| Benzophenone | Photochemical | Room temperature |

Stereochemical Outcomes in Radical Processes

The stereochemistry of reactions involving radicals derived from organosilanes is a critical aspect that influences the structure of the final products. Radical intermediates are typically sp2-hybridized and planar, or rapidly inverting sp3-hybridized species. This geometry means that subsequent reactions can often occur from either face of the radical, potentially leading to a mixture of stereoisomers.

However, the presence of the bulky trimethylsilyl group in radicals derived from Silane, (1-bromo-2-propenyl)trimethyl-, can exert significant steric influence on the approach of incoming reagents. This steric hindrance can lead to a degree of facial selectivity in the subsequent bond-forming step, resulting in a preference for one stereoisomer over the other. The degree of stereocontrol is dependent on several factors, including the nature of the reacting partner, the reaction temperature, and the solvent.

For example, in radical cyclization reactions, the stereochemical outcome at the newly formed stereocenter is often dictated by the conformation of the transition state, which seeks to minimize steric interactions. The silyl group can play a crucial role in biasing this conformation, thereby influencing the final stereochemistry of the cyclic product.

Transition Metal-Catalyzed Reactions and Proposed Catalytic Cycles

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Hiyama Coupling)

Silane, (1-bromo-2-propenyl)trimethyl- is a valuable substrate in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. wikipedia.org This reaction forms a carbon-carbon bond between an organosilane and an organic halide. wikipedia.org The general mechanism for the Hiyama coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov

Catalytic Cycle of Hiyama Coupling:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R'-X) to a palladium(0) complex, forming a palladium(II) intermediate. wikipedia.orgcore.ac.uk

Transmetalation: This is the crucial step where the organic group from the organosilane is transferred to the palladium(II) center. For this to occur, the silicon atom must be activated, typically by a fluoride (B91410) source (like TBAF) or a base, to form a hypervalent silicate (B1173343) species. wikipedia.orgorganic-chemistry.org This pentacoordinate silicon intermediate is more nucleophilic and facilitates the transfer of the propenyl group to the palladium, displacing the halide. core.ac.uk

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex to form the desired cross-coupled product (R-R') and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnih.gov

The Hiyama-Denmark coupling is a notable variation that utilizes organosilanols in the presence of a base, avoiding the need for a fluoride activator. organic-chemistry.org

The table below provides examples of conditions used in palladium-catalyzed cross-coupling reactions.

| Catalyst | Ligand | Activator/Base | Solvent | Reference |

| Pd(OAc)2 | Tricyclohexylphosphine | K3PO4·H2O | Dioxane/Water | nih.gov |

| [allylPdCl]2 | Buchwald-type ligands | K3PO4 | Toluene | nih.gov |

| Pd2(dba)3·CHCl3 | None | NaH | THF | nih.gov |

| Pd(NH3)2Cl2 | Bipyridyl ligand | NaOH | Water | mdpi.com |

Nickel- and Copper-Mediated Transformations

While palladium catalysis is prevalent, nickel and copper complexes also mediate important transformations of organosilanes.

Nickel-Catalyzed Reactions: Nickel catalysts can be a more cost-effective alternative to palladium for cross-coupling reactions. The mechanism is generally analogous to the palladium-catalyzed cycle, involving oxidative addition, transmetalation, and reductive elimination steps. Nickel catalysts have shown effectiveness in coupling reactions involving substrates that can be challenging for palladium systems.

Copper-Mediated Reactions: Copper salts, such as copper(I) iodide (CuI), are often used as co-catalysts in palladium-catalyzed reactions like the Hiyama coupling to facilitate the transmetalation step. core.ac.uk Copper can also mediate its own unique transformations. For instance, copper(II) bromide (CuBr2) can promote bromoheterocyclization reactions of allenyl carbamates. nih.gov The proposed mechanism for some copper-mediated reactions involves a single electron transfer (SET) process from the organic substrate to the copper(II) salt. nih.gov

Other Metal-Catalyzed Processes involving (1-Bromo-2-propenyl)trimethylsilane

Beyond palladium, nickel, and copper, other transition metals can catalyze reactions involving organosilanes. These include rhodium, ruthenium, and platinum. researchgate.net These metals can be involved in processes such as alkene isomerization, arene alkylation, and other C-C bond-forming reactions. researchgate.netresearchgate.net The specific catalytic cycle and mechanism depend on the metal, its oxidation state, the ligands, and the reaction conditions. For example, rhodium catalysts have been employed in the arylation of alkylated silanes. core.ac.uk The versatility of transition metal catalysis continues to provide new avenues for the synthetic application of functionalized organosilanes like Silane, (1-bromo-2-propenyl)trimethyl-.

Strategic Applications of Silane, 1 Bromo 2 Propenyl Trimethyl in Advanced Organic Synthesis

Enantioselective and Diastereoselective Synthesis Utilizing (1-Bromo-2-propenyl)trimethylsilane

The utility of (1-bromo-2-propenyl)trimethylsilane has been noted in the context of diastereoselective synthesis, particularly in the construction of precursors for complex natural products.

Asymmetric Alkylation and Alkenylation Reactions

A review of the scientific literature does not provide specific examples of (1-bromo-2-propenyl)trimethylsilane being used in asymmetric alkylation or alkenylation reactions to set a chiral center with high enantioselectivity.

Chiral Auxiliary Approaches in Organosilane-Mediated Reactions

While chiral auxiliaries are a common strategy in asymmetric synthesis, specific applications involving (1-bromo-2-propenyl)trimethylsilane are not extensively detailed in published research. Its primary documented role in stereoselective synthesis involves substrate-controlled diastereoselection rather than auxiliary-controlled methods.

Construction of Complex Molecular Architectures and Synthetic Intermediates

The documented strength of this reagent lies in its application to the synthesis of complex, bioactive scaffolds where it serves as a key component for introducing specific structural motifs.

Ring-Forming Reactions (e.g., [4+2] Annulations, Cycloadditions)

Current literature does not highlight the use of Silane (B1218182), (1-bromo-2-propenyl)trimethyl- as a key reactant in ring-forming reactions such as [4+2] annulations or other cycloadditions.

Synthesis of Bioactive Scaffolds and Advanced Precursors

A significant application of (1-bromo-2-propenyl)trimethylsilane is demonstrated in the total synthesis of Lactimidomycin, a natural product with notable anticancer properties. umich.edu In this synthetic route, the reagent is used in a chromium(II)-mediated allylation of a complex aldehyde intermediate. umich.edu

This key reaction step builds a crucial part of the molecule's carbon skeleton. The allylation proceeds with notable substrate control, leading to the desired anti-configured products. umich.edu Although the reaction itself produced a 1:1 mixture of diastereomers at the newly formed alcohol center, it was a critical step toward a subsequent stereoselective Peterson elimination to form a terminal diene with high diastereomeric ratio (>20:1 d.r.). umich.edu This sequence showcases the reagent's utility in creating advanced precursors for bioactive molecules. umich.edu

Below is a table summarizing the key transformation in the synthesis of the Lactimidomycin precursor.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Diastereoselectivity |

| Aldehyde intermediate 138 | Silane, (1-bromo-2-propenyl)trimethyl- | Cr(II)-mediated allylation | anti-allylation products 139 | 72% | 1:1 |

This table details the outcome of the chromium-mediated allylation step in the synthesis of a Lactimidomycin intermediate. umich.edu

Reagent in Tandem and Cascade Reactions

An extensive review of scientific databases and chemical literature does not reveal specific, documented instances of Silane, (1-bromo-2-propenyl)trimethyl- being employed as a critical reagent to initiate or participate in tandem or cascade reaction sequences. Its reported applications are primarily focused on single-step transformations within a larger synthetic scheme.

Domino Processes for Enhanced Synthetic Efficiency

While specific domino processes involving "Silane, (1-bromo-2-propenyl)trimethyl-" have not been detailed in the available scientific literature, the reactivity of analogous allylsilanes suggests its potential as a valuable component in such transformations. For instance, a domino sequence could be envisioned wherein the bromine atom undergoes a transition metal-catalyzed cross-coupling reaction, followed by an intramolecular Sakurai reaction of the allylsilane moiety with a tethered electrophile. Such a process would rapidly construct complex carbocyclic or heterocyclic frameworks.

The efficiency of a hypothetical domino process is contingent on the careful selection of reaction conditions to ensure compatibility between the distinct reactive sites within the molecule. The choice of catalyst, solvent, and temperature would be critical to orchestrate the desired sequence of bond-forming events.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a one-pot fashion to generate a complex product that contains substantial portions of all the initial reactants. This strategy is highly convergent and aligns with the principles of green chemistry by maximizing atom economy and minimizing waste.

The bifunctional nature of "Silane, (1-bromo-2-propenyl)trimethyl-", possessing both a reactive carbon-bromine bond and a nucleophilic allylsilane, makes it an attractive candidate for the design of novel MCRs. For example, a three-component reaction could involve the palladium-catalyzed coupling of the bromide with an organometallic reagent, followed by the in-situ trapping of the resulting allylsilane intermediate with an electrophile. researchgate.net

A hypothetical multi-component reaction could involve an aldehyde, an amine, and "Silane, (1-bromo-2-propenyl)trimethyl-". The initial formation of an iminium ion from the aldehyde and amine could be intercepted by the allylsilane in a Hosomi-Sakurai type reaction to furnish a homoallylic amine. The bromine atom would remain available for subsequent functionalization, further increasing the molecular complexity of the product.

Development of Novel Synthetic Methodologies

Catalyst Design and Ligand Optimization for Reactions Involving the Compound

The development of efficient catalytic systems is paramount for unlocking the full synthetic potential of "Silane, (1-bromo-2-propenyl)trimethyl-". Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-bromine bond in the target silane would be highly amenable to these transformations.

The design and optimization of ligands for the palladium catalyst are crucial for achieving high catalytic activity, selectivity, and functional group tolerance. nih.govacs.org For Suzuki-Miyaura coupling, electron-rich and sterically hindered phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, have proven to be highly effective for the coupling of alkyl bromides. The selection of the optimal ligand would depend on the specific coupling partners and desired reaction outcome.

Table 1: Potential Ligands for Palladium-Catalyzed Cross-Coupling of (1-bromo-2-propenyl)trimethylsilane

| Ligand Class | Example Ligands | Potential Advantages |

|---|---|---|

| Buchwald-type phosphines | SPhos, XPhos, RuPhos | High activity for C-C and C-N bond formation. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, thermally stable catalysts. |

Further research into catalyst design could focus on the development of catalysts that can selectively activate the C-Br bond in the presence of the allylsilane moiety, or vice versa, to enable orthogonal functionalization strategies.

Green Chemistry Approaches and Sustainable Synthetic Practices in Organosilane Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis and utilization of "Silane, (1-bromo-2-propenyl)trimethyl-" is an important consideration for developing sustainable synthetic methodologies.

Key green chemistry considerations include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. MCRs and domino reactions are excellent examples of atom-economical processes.

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. The development of highly active and recyclable catalysts is a key goal.

Benign Solvents: The use of environmentally friendly solvents, such as water, ethanol, or supercritical fluids, is preferred over volatile organic compounds.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption.

The synthesis of "Silane, (1-bromo-2-propenyl)trimethyl-" itself should be designed with green principles in mind, for example, by utilizing a catalytic and atom-economical route. In its application, employing it in catalytic, one-pot procedures would contribute to more sustainable synthetic practices in organosilane chemistry.

Advanced Spectroscopic and Computational Characterization of Silane, 1 Bromo 2 Propenyl Trimethyl and Its Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of Silane (B1218182), (1-bromo-2-propenyl)trimethyl-. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, an unambiguous assignment of each atom in the molecular structure can be achieved.

The ¹H NMR spectrum provides information on the electronic environment of the protons. The trimethylsilyl (B98337) group typically appears as a sharp singlet in the upfield region (around 0.0 ppm) due to the electropositive nature of silicon. The protons on the propenyl chain exhibit more complex splitting patterns due to spin-spin coupling between adjacent, non-equivalent protons. docbrown.info The ¹³C NMR spectrum complements this data by providing the chemical shifts for each unique carbon atom, including the methyl carbons of the trimethylsilyl group and the three distinct carbons of the bromo-propenyl chain. researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Si-(CH ₃)₃ | ~0.2 | ~ -1.5 |

| CH Br | ~4.5 - 5.0 | ~50 - 55 |

| CH =CH₂ | ~5.8 - 6.2 | ~135 - 140 |

| CH=CH ₂ | ~5.0 - 5.5 | ~115 - 120 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

While 1D NMR provides fundamental data, multi-dimensional NMR techniques are indispensable for confirming the complex structural assignments of Silane, (1-bromo-2-propenyl)trimethyl-.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the proton on the bromine-bearing carbon (CHBr) and the adjacent vinyl proton (CH=), as well as between the different vinyl protons (CH=CH₂), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link each proton signal from the propenyl chain to its corresponding carbon signal, solidifying the assignments made from 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is essential for determining stereochemistry and preferred conformations. In Silane, (1-bromo-2-propenyl)trimethyl-, NOESY could reveal through-space interactions between the trimethylsilyl group and protons on the propenyl chain, offering insights into the rotational preferences around the Si-C bond.

Dynamic NMR (DNMR) studies could provide valuable information on the conformational dynamics of Silane, (1-bromo-2-propenyl)trimethyl-. The molecule has rotational freedom around the Si-C1 and C1-C2 single bonds. By performing NMR experiments at variable temperatures, it would be possible to study these rotational processes. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce, allowing for the calculation of the energy barriers to rotation. Such studies are critical for understanding how the molecule's shape influences its reactivity. acs.org

Mass Spectrometry for Mechanistic Pathway Elucidation and Accurate Mass Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of Silane, (1-bromo-2-propenyl)trimethyl- and for investigating its fragmentation patterns, which can shed light on reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For Silane, (1-bromo-2-propenyl)trimethyl-, the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance results in a characteristic isotopic pattern for the molecular ion peak [M]⁺, with two peaks of almost equal intensity separated by two mass units (M and M+2). docbrown.info HRMS can confirm the exact masses of these isotopic peaks, providing unambiguous confirmation of the compound's elemental composition. nih.govresearchgate.net The calculated exact mass for the most abundant isotopologue, C₆H₁₃⁷⁹BrSi, is 191.9970 Da. lookchem.com

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to produce smaller, charged fragments. nih.gov Analyzing these fragments provides a "fingerprint" of the molecule's structure and helps elucidate potential reaction pathways. nih.gov The C-Br and Si-C bonds are relatively weak and are common points of cleavage.

Key fragmentation pathways for [C₆H₁₃BrSi]⁺ would likely include:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for trimethylsilyl compounds, leading to a stable [M-15]⁺ ion. researchgate.netresearchgate.net

Loss of the bromine atom (•Br): Cleavage of the C-Br bond would result in a [C₆H₁₃Si]⁺ fragment ion.

Cleavage of the Si-C bond: This would lead to the formation of the stable trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73.

Interactive Table: Predicted MS/MS Fragmentation

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 192/194 | 177/179 | 15 (•CH₃) | [C₅H₁₀BrSi]⁺ |

| 192/194 | 113 | 79/81 (•Br) | [C₆H₁₃Si]⁺ |

| 192/194 | 73 | 119/121 (C₃H₄Br•) | [(CH₃)₃Si]⁺ |

Note: m/z values correspond to the most abundant isotopes (¹²C, ¹H, ²⁸Si, ⁷⁹Br/⁸¹Br).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com They are excellent for identifying the presence of specific functional groups.

For Silane, (1-bromo-2-propenyl)trimethyl-, key vibrational modes would include:

C=C Stretch: A characteristic peak for the alkene double bond, typically found in the 1640-1680 cm⁻¹ region.

=C-H Stretch: Signals for the vinyl C-H bonds usually appear above 3000 cm⁻¹.

Si-CH₃ Vibrations: The trimethylsilyl group gives rise to strong, characteristic bands, including symmetric and asymmetric C-H stretching and a prominent symmetric deformation (umbrella mode) around 1250 cm⁻¹.

C-Br Stretch: The carbon-bromine bond vibration is expected in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Si-C Stretch: The silicon-carbon bond stretch also appears in the fingerprint region, usually between 600 and 800 cm⁻¹.

While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, the symmetric Si-(CH₃)₃ vibrations and the C=C stretch are often strong in the Raman spectrum. nih.gov

Interactive Table: Characteristic IR/Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| =C-H | Stretch | 3010 - 3095 | Medium |

| C-H (in CH₃) | Asymmetric/Symmetric Stretch | 2850 - 2960 | Strong |

| C=C | Stretch | 1640 - 1680 | Medium (IR), Strong (Raman) |

| Si-CH₃ | Symmetric Deformation | ~1250 | Strong |

| Si-C | Stretch | 600 - 800 | Medium-Strong |

| C-Br | Stretch | 500 - 600 | Medium-Strong |

Vibrational Assignments and Band Interpretation

The key vibrational modes can be assigned to specific molecular motions such as stretching (ν), bending (δ), rocking (ρ), and wagging (ω). The trimethylsilyl group, -Si(CH₃)₃, exhibits several characteristic bands. researchgate.net Symmetrical and asymmetrical C-H stretching vibrations of the methyl groups are expected in the 2975–2845 cm⁻¹ region. The asymmetrical and symmetrical bending (or deformation) of the C-H bonds in the methyl groups typically appear around 1480–1270 cm⁻¹. Furthermore, the Si-C₃ symmetric and asymmetric stretching and deformation modes give rise to distinct bands.

The 1-bromo-2-propenyl group also contributes significantly to the spectrum. The C=C stretching vibration of the double bond is a key feature, generally appearing in the 1680–1630 cm⁻¹ region. spectroscopyonline.com The presence of a halogen substituent can influence the exact position of this band. The C-H stretching vibration of the vinyl group is expected to appear above 3000 cm⁻¹, a characteristic feature of C-H bonds on sp² hybridized carbons. spectroscopyonline.com The out-of-plane C-H bending (wagging) vibrations are also diagnostically important and occur in the 1000–600 cm⁻¹ range. The C-Br stretching vibration is typically observed in the lower frequency "fingerprint" region, generally between 750 and 500 cm⁻¹.

The following table provides a set of probable vibrational assignments for Silane, (1-bromo-2-propenyl)trimethyl-, based on data from analogous structures.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3080 | ν(C-H) | Vinyl C-H Stretch |

| ~2960 | νₐₛ(CH₃) | Asymmetric CH₃ Stretch |

| ~2895 | νₛ(CH₃) | Symmetric CH₃ Stretch |

| ~1640 | ν(C=C) | C=C Alkene Stretch |

| ~1410 | δₐₛ(CH₃) | Asymmetric CH₃ Bend |

| ~1250 | δₛ(CH₃) | Symmetric CH₃ Bend (on Si) |

| ~950 | ω(C-H) | Vinyl C-H Wag |

| ~840 | ρ(CH₃) | CH₃ Rock (on Si) |

| ~690 | ν(Si-C) | Si-C Stretch |

| ~600 | ν(C-Br) | C-Br Stretch |

This table is illustrative and based on typical group frequencies. Actual experimental values may vary.

In Situ Monitoring of Reactions Using Spectroscopic Techniques

In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the detection of transient intermediates. up.ptrsc.org For reactions involving Silane, (1-bromo-2-propenyl)trimethyl-, these methods can be invaluable.

A primary application would be the monitoring of Grignard reagent formation. The reaction of the C-Br bond with magnesium is a highly exothermic process that can be difficult to control. mt.comhzdr.de In situ FTIR spectroscopy can track the consumption of the starting material by monitoring the decrease in the intensity of the characteristic C-Br vibrational band. researchgate.net Concurrently, the formation of the Grignard reagent (R-MgBr) can be observed, although its direct spectroscopic signature can be complex due to interactions with the solvent (typically THF). The initiation and progress of this highly sensitive reaction can thus be safely and efficiently monitored, preventing the accumulation of unreacted halide which could lead to a dangerous runaway reaction. researchgate.netrsc.org

Another key reaction of this compound is its use in coupling reactions, for instance, palladium-catalyzed cross-coupling. In situ spectroscopy can monitor the consumption of the allylic silane and the formation of the product by tracking unique vibrational bands associated with each species. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time.

Raman spectroscopy offers complementary advantages, particularly for reactions in aqueous or highly polar media where water absorption can be problematic for FTIR. ksu.edu.saup.ptrsc.org The hydrolysis and condensation of organosilanes, for example, can be effectively studied using Raman spectroscopy by monitoring changes in the Si-O-Si stretching bands. up.ptresearchgate.net For Silane, (1-bromo-2-propenyl)trimethyl-, this could be relevant in studying its stability or derivatization under various conditions.

X-ray Crystallography and Single-Crystal Diffraction of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While the crystal structure of Silane, (1-bromo-2-propenyl)trimethyl- itself has not been reported, analysis of derivatives is crucial for unambiguously establishing molecular geometry, conformation, and stereochemistry. nih.govmdpi.com

The title compound possesses a stereocenter at the C1 position, meaning it can exist as two enantiomers. Determining the absolute stereochemistry is critical in many applications. X-ray diffraction of a single crystal of a chiral, non-racemic derivative is the most reliable method for this purpose. If the derivative crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration of the molecule. This is often achieved by derivatizing the molecule with a heavy atom, although the bromine atom already present in the parent compound can sometimes be sufficient for this determination.

The study of crystal packing reveals the nature and geometry of intermolecular interactions that govern the solid-state properties of a material. nih.govresearchgate.net For derivatives of Silane, (1-bromo-2-propenyl)trimethyl-, several types of non-covalent interactions are expected to play a significant role in the crystal lattice.

The bulky and non-polar trimethylsilyl group often influences packing by participating in van der Waals interactions. chemeurope.comresearchgate.net More specific and directional interactions are also anticipated. Halogen bonding, particularly C-Br···Br-C interactions, is a well-documented phenomenon where the bromine atom acts as both a halogen bond donor (via its electropositive σ-hole) and acceptor. rsc.orgresearchgate.net These interactions, with energies around 1.7-1.9 kcal/mol, can significantly influence the supramolecular architecture. rsc.orgmdpi.com

Furthermore, weak hydrogen bonds of the C-H···Br and C-H···π types are likely to be present, further stabilizing the crystal structure. uni-muenchen.de The analysis of these interactions provides insight into how molecules recognize and assemble with one another in the solid state.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Halogen Bond | C-Br | Br | < 3.70 | ~1.7 - 2.5 |

| Hydrogen Bond | C-H | Br | < 3.05 | ~0.5 - 1.5 |

| van der Waals | CH₃/CH₂ | CH₃/CH₂ | Sum of vdW radii | < 1.0 |

This table provides typical values for intermolecular interactions involving bromine and hydrocarbon moieties. rsc.orgmdpi.comuni-muenchen.de

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools to investigate molecular properties and reactivity, offering insights that can be difficult to obtain experimentally. hydrophobe.org Quantum mechanical methods are particularly useful for studying species like Silane, (1-bromo-2-propenyl)trimethyl-.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure, geometry, vibrational frequencies, and reactivity of molecules. nih.gov For Silane, (1-bromo-2-propenyl)trimethyl-, DFT calculations can elucidate several key aspects.

Electronic Structure: DFT can be used to calculate the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. latrobe.edu.aumdpi.com The energies and shapes of the HOMO and LUMO are crucial for understanding the molecule's reactivity. For an allylic halide, the HOMO is likely to be associated with the C=C π-system, while the LUMO is often centered on the antibonding σ* orbital of the C-Br bond. This distribution helps predict whether the molecule will act as a nucleophile or an electrophile in a given reaction.

Transition State Modeling and Reaction Pathway Analysis

The study of chemical reactions involving Silane, (1-bromo-2-propenyl)trimethyl- would heavily rely on computational modeling to identify transition states and map out reaction pathways. This analysis is crucial for understanding the kinetics and mechanisms of its reactions, such as nucleophilic substitution or elimination.

Theoretical Framework: Density Functional Theory (DFT) is a common and powerful method for locating transition states and calculating activation energies. mdpi.com By employing a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)), researchers can model the potential energy surface of a reaction. cas.cn The identification of a transition state is confirmed by frequency analysis, where the structure exhibits a single imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Analysis: Once a transition state is located, the Intrinsic Reaction Coordinate (IRC) method is used to trace the reaction pathway from the transition state down to the reactants and products. smu.edu This provides a detailed picture of the geometric and electronic structure changes that occur throughout the reaction. The United Reaction Valley Approach (URVA) can offer even deeper insights by analyzing the reaction path curvature and identifying distinct phases of the chemical transformation, such as reactant preparation, bond breaking/formation, and product formation. smu.edu

For instance, in a hypothetical nucleophilic substitution reaction at the silicon center, transition state modeling would elucidate the geometry of the pentacoordinate silicon intermediate, and pathway analysis would reveal whether the reaction proceeds through a concerted or stepwise mechanism. The calculated activation energy would provide a quantitative measure of the reaction rate.

Below is a hypothetical data table summarizing the kind of results that would be generated from a computational study of a reaction involving Silane, (1-bromo-2-propenyl)trimethyl-.

| Reaction Coordinate | C-Br Bond Length (Å) | Si-Nucleophile Bond Length (Å) | Relative Energy (kcal/mol) |

| Reactants | 1.95 | 3.50 | 0.0 |

| Transition State | 2.25 | 2.10 | +15.2 |

| Products | 3.10 | 1.85 | -5.8 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for Silane, (1-bromo-2-propenyl)trimethyl-.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like Silane, (1-bromo-2-propenyl)trimethyl-. By simulating the atomic motions over time, MD can reveal the preferred conformations and the dynamics of their interconversion.

Simulation Protocol: An MD simulation would typically begin with an optimized structure of the molecule. A suitable force field (e.g., MMFF94, GAFF) would be chosen to describe the interatomic interactions. The system would then be solvated in a chosen solvent box and simulated for a period of nanoseconds to microseconds at a specific temperature and pressure.

Analysis of Results: The resulting trajectory would be analyzed to identify the most populated conformational states. This is often done by clustering the structures based on root-mean-square deviation (RMSD) or by analyzing the distribution of key dihedral angles. The relative populations of the conformers can be used to calculate the free energy differences between them.

The following table illustrates the type of data that could be obtained from an MD simulation for the conformational analysis of Silane, (1-bromo-2-propenyl)trimethyl-.

| Conformer | Dihedral Angle (Si-C-C=C) | Population (%) | Relative Free Energy (kcal/mol) |

| Gauche | ~60° | 65 | 0.0 |

| Anti | ~180° | 30 | +0.5 |

| Eclipsed | ~0° | 5 | +2.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

This detailed computational characterization, encompassing both static quantum chemical calculations and dynamic simulations, would provide a comprehensive understanding of the structure, reactivity, and behavior of Silane, (1-bromo-2-propenyl)trimethyl- at the molecular level.

Current Research Trends and Future Directions in 1 Bromo 2 Propenyl Trimethylsilane Chemistry

Emerging Methodologies and Synthetic Innovations

The quest for more efficient, selective, and sustainable chemical transformations has led to the exploration of novel synthetic methodologies. For (1-bromo-2-propenyl)trimethylsilane, photoredox catalysis, electrochemistry, and flow chemistry are emerging as powerful tools to unlock its synthetic potential.

Photoredox Catalysis and Electrochemistry in Compound Transformations

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under mild conditions. rsc.org In the context of allylsilanes, this approach has been successfully employed for various transformations, including trifluoromethylation and cross-coupling reactions. While direct studies on (1-bromo-2-propenyl)trimethylsilane are not extensively documented, the known reactivity of allylsilanes in photoredox-catalyzed reactions provides a strong basis for its potential applications. rsc.org For instance, the allylsilane moiety can act as a versatile handle in radical-mediated C-C bond formations. The presence of the bromo substituent introduces an additional reactive site, potentially allowing for sequential or dual functionalization.

Electrosynthesis offers an alternative and often complementary approach to generating reactive species. acs.org Bromide-mediated silane (B1218182) oxidation is a known process in nonaqueous deep reductive electrosynthesis, suggesting that the bromo- and silyl- functionalities in (1-bromo-2-propenyl)trimethylsilane could participate in electrochemical transformations. acs.org This could involve either oxidation or reduction at an electrode to generate radical or ionic intermediates, which can then be trapped by various electrophiles or nucleophiles. The precise control over the applied potential in electrosynthesis could offer a high degree of selectivity in the functionalization of this bifunctional molecule.

Table 1: Potential Photoredox and Electrochemical Transformations of (1-bromo-2-propenyl)trimethylsilane

| Transformation Type | Potential Reagents/Conditions | Expected Product Type |

| Photoredox Catalysis | ||

| Radical Addition | Alkenes, Alkynes | Functionalized allylsilanes |

| Cross-Coupling | Aryl halides, Alkyl halides | Arylated or alkylated allylsilanes |

| Atom Transfer Radical Addition | Perfluoroalkyl iodides | Perfluoroalkylated allylsilanes |

| Electrochemistry | ||

| Reductive Coupling | Carbonyl compounds | Homoallylic alcohols |

| Oxidative Functionalization | Nucleophiles (e.g., amines, alcohols) | Aminated or alkoxylated allylsilanes |

| Anodic Cyclization | Intramolecular nucleophiles | Cyclic silanes |

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. organic-chemistry.org The synthesis and functionalization of allylsilanes can benefit from this technology, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. organic-chemistry.orgresearchgate.net

Palladium-catalyzed reactions, which are often employed for the functionalization of allylic halides, are well-suited for flow chemistry setups. organic-chemistry.orgmdpi.com A continuous flow process for the synthesis of functionalized biaryl compounds via a benzyne (B1209423) intermediate has been developed, showcasing the potential for generating highly reactive intermediates in a controlled manner. While not directly applied to (1-bromo-2-propenyl)trimethylsilane, such methodologies could be adapted for its cross-coupling reactions, minimizing the decomposition of sensitive organometallic intermediates and improving product yields and purity.

Interdisciplinary Applications and Potential Synergies

The unique combination of a reactive halogen and a silyl (B83357) group in (1-bromo-2-propenyl)trimethylsilane makes it a valuable building block for creating novel materials with tailored properties.

Materials Science and Polymer Chemistry Interfaces

Organofunctional silanes are widely used as coupling agents, adhesion promoters, and cross-linking agents in materials science. researchgate.net The trimethylsilyl (B98337) group in (1-bromo-2-propenyl)trimethylsilane can participate in sol-gel processes or be used to modify the surface of inorganic materials, while the bromo-propenyl group offers a handle for further chemical modification or polymerization.

The interaction between poly[1-(trimethylsilyl)-1-propyne] and bromine has been studied, leading to the formation of bromine-containing polymers. researchgate.net This suggests that polymers derived from or functionalized with (1-bromo-2-propenyl)trimethylsilane could exhibit interesting properties, such as altered gas permeability or flame retardancy. The presence of both the silyl and bromo groups could allow for the creation of cross-linked or hybrid organic-inorganic materials with enhanced thermal and mechanical stability. For instance, the bromo-allylic functionality could be a site for grafting polymers from a silica (B1680970) surface previously functionalized with the trimethylsilyl moiety.

Table 2: Potential Applications in Materials Science and Polymer Chemistry

| Application Area | Potential Role of (1-bromo-2-propenyl)trimethylsilane | Resulting Material Properties |

| Polymer Synthesis | Monomer in radical or transition-metal-catalyzed polymerization. | Functional polymers with tunable properties. |

| Surface Modification | Grafting agent for modifying silica or other inorganic surfaces. | Hydrophobic or functionalized surfaces. |

| Hybrid Materials | Cross-linking agent for creating organic-inorganic networks. | Enhanced thermal and mechanical stability. |

| Functional Coatings | Additive to impart specific properties to coatings. | Improved adhesion, flame retardancy. |

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, has emerged as a powerful tool for constructing supramolecular assemblies. nih.govresearchgate.netmdpi.comrsc.orgrsc.org The bromine atom in (1-bromo-2-propenyl)trimethylsilane can act as a halogen bond donor, enabling the formation of ordered structures in the solid state or in solution. nih.govmdpi.com

The directionality and tunable strength of halogen bonds make them attractive for crystal engineering and the design of functional materials. nih.govresearchgate.net By co-crystallizing (1-bromo-2-propenyl)trimethylsilane with suitable halogen bond acceptors (e.g., pyridines, carbonyl compounds), it may be possible to create novel crystalline materials with interesting optical or electronic properties. The interplay between halogen bonding and other non-covalent interactions, such as π-stacking or van der Waals forces, could lead to the formation of complex and hierarchical supramolecular architectures. researchgate.net

Challenges and Opportunities in (1-bromo-2-propenyl)trimethylsilane Research

Despite its significant potential, the chemistry of (1-bromo-2-propenyl)trimethylsilane is still in its early stages of exploration. One of the primary challenges lies in the selective functionalization of this bifunctional molecule. Developing reaction conditions that can discriminate between the reactive allylic bromide and the trimethylsilyl group is crucial for its controlled manipulation. researchgate.net For instance, certain palladium-catalyzed cross-coupling reactions are known to be effective for allylic halides, but the compatibility of these conditions with the silyl group needs to be carefully evaluated. nih.govnih.govnih.govyoutube.comresearchgate.net

Furthermore, the synthesis of multifunctional allylsilanes with high regio- and stereocontrol can be challenging. researchgate.netnih.govnih.gov While several methods for the synthesis of functionalized allylsilanes have been reported, achieving high purity and avoiding side reactions remains an active area of research. researchgate.netnih.gov

The opportunities in this field are vast. The development of new catalytic methods for the selective transformation of (1-bromo-2-propenyl)trimethylsilane will undoubtedly lead to the discovery of novel synthetic routes to complex molecules. researchgate.netrsc.org Its application as a monomer or cross-linker in polymer chemistry could lead to the development of advanced materials with unique properties. nih.govescholarship.org The exploration of its role in supramolecular chemistry could pave the way for the design of new functional materials based on halogen bonding. nih.govmdpi.com As our understanding of the reactivity of this versatile building block grows, so too will its impact on various fields of chemical science.

Overcoming Regioselectivity and Stereoselectivity Issues

A primary challenge in the application of (1-bromo-2-propenyl)trimethylsilane and related allylic reagents is controlling the regioselectivity and stereoselectivity of their reactions. The ambident nature of the allyl fragment allows for nucleophilic attack or coupling reactions to occur at either the α-carbon (adjacent to the silicon group) or the γ-carbon (at the terminus of the double bond), leading to a mixture of products.

Controlling this regioselectivity is a key area of research. The outcome of these reactions is influenced by a complex interplay of factors including the nature of the substrate, the choice of catalyst, and the reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions, the ligand coordinated to the metal center can play a crucial role in directing the nucleophile to a specific position on the allyl moiety. Research efforts are focused on designing new ligand systems that can exert precise steric and electronic control over the transition state, thereby favoring the formation of a single regioisomer.

Stereoselectivity is another critical aspect, particularly concerning the geometry of the resulting double bond (E/Z isomerism) and the creation of new chiral centers. The development of stereoselective radical reactions, for example, has been an area of intense investigation. researchgate.net Models to explain and predict the stereochemical outcome of radical allylations are continuously being refined. researchgate.net For (1-bromo-2-propenyl)trimethylsilane, future research will likely involve the development of asymmetric catalytic systems that can control the facial selectivity of the attack on the allyl intermediate, leading to enantioenriched products.

Table 1: Illustrative Challenge of Regioselectivity in Allylation Reactions

| Point of Attack | Reactant | Product Structure | Product Name |

| α-carbon | Nu:⁻ + Br-CH(SiMe₃)-CH=CH₂ | Nu-CH(SiMe₃)-CH=CH₂ | (1-Nu-2-propenyl)trimethylsilane |

| γ-carbon | Nu:⁻ + Br-CH(SiMe₃)-CH=CH₂ | Me₃Si-CH=CH-CH₂-Nu | (3-Nu-1-propenyl)trimethylsilane |

This table illustrates the two possible regioisomeric products from a nucleophilic substitution reaction with (1-bromo-2-propenyl)trimethylsilane.

Development of Greener and More Efficient Reagents